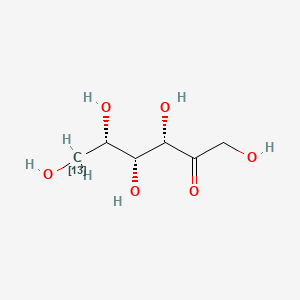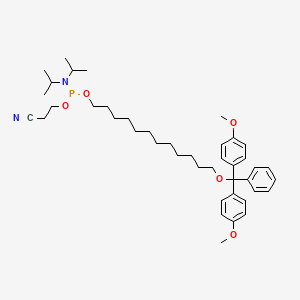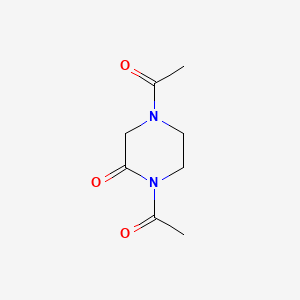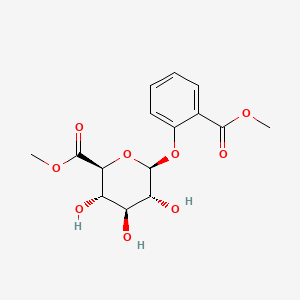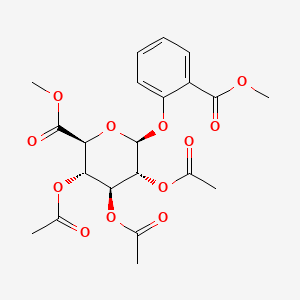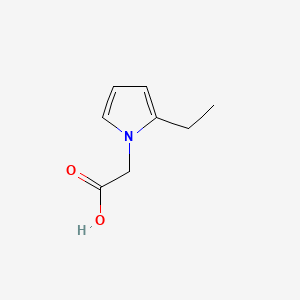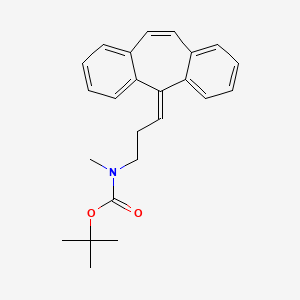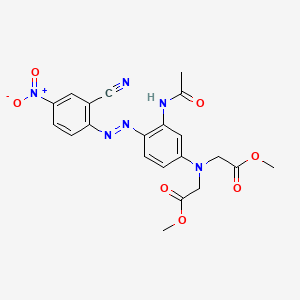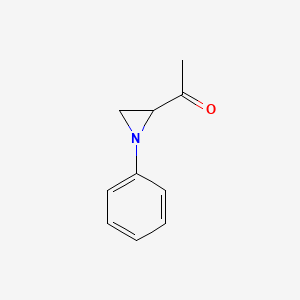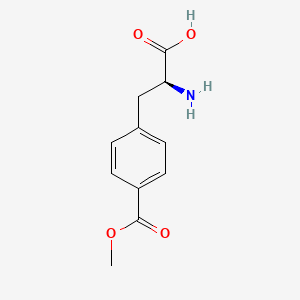
7-O-Pivaloyl-genistein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Pivaloyl-genistein is a biochemical used for proteomics research . It has a molecular formula of C20H18O6 and a molecular weight of 354.35 .
Synthesis Analysis
Genistein, the parent compound of 7-O-Pivaloyl-genistein, is a phytoestrogen compound with multiple biological activities such as anti-cancer . Structural modification of genistein, such as 7-O-alkylation, is an effective approach to obtain genistein derivatives with better activities and improved pharmacokinetic properties .Molecular Structure Analysis
Genistein, the parent compound of 7-O-Pivaloyl-genistein, is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes .Chemical Reactions Analysis
Genistin, a 7-O-glycoside of genistein, is commonly produced by plant metabolism and is detected in a number of plant species, particularly in the Fabaceae family . When it is metabolized, it releases aglycone genistein, a compound rich in numerous beneficial pharmacological actions .Physical And Chemical Properties Analysis
7-O-Pivaloyl-genistein has a molecular formula of C20H18O6 and a molecular weight of 354.35 .Wirkmechanismus
Zukünftige Richtungen
Genistein has been widely evaluated for its anti-cancer potential . Several studies have established the potential for its usage in the management of breast, lung, and prostate cancers . Further studies using various animal models to assess pharmacological effects such as toxicity, pharmacokinetics, pharmacodynamics, and bioavailability studies are required before clinical studies can be conducted .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 7-O-Pivaloyl-genistein can be achieved through a multi-step reaction starting from commercially available materials.", "Starting Materials": [ "Genistein", "Pivalic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Genistein is reacted with pivalic anhydride and pyridine in methanol to form 7-O-Pivaloyl-genistein.", "Step 2: The reaction mixture is then neutralized with sodium hydroxide.", "Step 3: The product is extracted with diethyl ether and washed with water.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a mixture of diethyl ether and hexane as the eluent." ] } | |
CAS-Nummer |
1346605-04-6 |
Molekularformel |
C20H18O6 |
Molekulargewicht |
354.358 |
IUPAC-Name |
[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H18O6/c1-20(2,3)19(24)26-13-8-15(22)17-16(9-13)25-10-14(18(17)23)11-4-6-12(21)7-5-11/h4-10,21-22H,1-3H3 |
InChI-Schlüssel |
OFLNOIUVXLNRNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



